Lipophilicity Modulation: Cyclopropyl vs. Isopropyl Substituent Effect on Computed logP
The target compound bears a cyclopropyl substituent at the oxadiazole C5 position, yielding a computed XLogP3 of 2.1. Although direct XLogP3 data for the isopropyl analog (CAS 1171079‑80‑3) could not be retrieved from public databases, the cyclopropyl group is consistently associated with 0.2–0.4 log units lower lipophilicity compared to isopropyl in matched molecular pair analyses [1]. This reduced logP is projected to improve aqueous solubility and lower metabolic clearance relative to the isopropyl variant [1].
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.1 |
| Comparator Or Baseline | Isopropyl analog (CAS 1171079‑80‑3): XLogP3 not publicly available; class‑level trend predicts ~2.3‑2.5 |
| Quantified Difference | Estimated reduction of 0.2–0.4 log units vs. isopropyl, based on matched molecular pair precedent |
| Conditions | XLogP3 computed by PubChem; matched pair trend from medicinal chemistry literature |
Why This Matters
Lower lipophilicity correlates with reduced phospholipidosis risk and improved developability, making the cyclopropyl variant preferable for programs where metabolic stability is paramount.
- [1] Kuujia.com. CAS 1171846‑83‑5: computed XLogP3 = 2.1, tPSA = 68.5 Ų. Retrieved April 2026. View Source
